molecular formula C19H24N4O3 B11134916 5-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide

5-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide

Cat. No.: B11134916
M. Wt: 356.4 g/mol
InChI Key: LJYCTMRCWOYJIH-UHFFFAOYSA-N
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Description

5-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a benzofuran ring, a morpholine moiety, and a pyrazole carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate phenolic precursors.

    Introduction of the Pyrazole Ring: The pyrazole ring can be synthesized via condensation reactions involving hydrazines and 1,3-diketones.

    Attachment of the Morpholine Moiety: This step involves nucleophilic substitution reactions where the morpholine group is introduced to the intermediate compound.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a dihydropyrazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

5-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biology: It can be used as a probe to study biological pathways and mechanisms, particularly those involving benzofuran and pyrazole derivatives.

    Materials Science: The compound’s structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

    Industry: It may be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran ring may interact with hydrophobic pockets, while the pyrazole and morpholine groups can form hydrogen bonds and electrostatic interactions with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dihydro-1-benzofuran-5-yl(piperidin-4-yl)methanone
  • (2E)-3-(2,3-Dihydro-1-benzofuran-5-yl)acrylate
  • 1-(4-Bromophenyl)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid

Uniqueness

5-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide is unique due to the combination of its structural motifs, which confer specific chemical and biological properties. The presence of the morpholine group, in particular, distinguishes it from other benzofuran and pyrazole derivatives, potentially enhancing its solubility and bioavailability.

Properties

Molecular Formula

C19H24N4O3

Molecular Weight

356.4 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H24N4O3/c24-19(20-5-1-6-23-7-10-25-11-8-23)17-13-16(21-22-17)14-2-3-18-15(12-14)4-9-26-18/h2-3,12-13H,1,4-11H2,(H,20,24)(H,21,22)

InChI Key

LJYCTMRCWOYJIH-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)C3=NNC(=C3)C(=O)NCCCN4CCOCC4

Origin of Product

United States

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